2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)propanoic acid
Description
This compound is a protected amino acid derivative featuring dual orthogonal protecting groups:
- tert-Butoxycarbonyl (Boc): Acid-labile, commonly used for temporary amine protection in peptide synthesis.
- 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc): Base-labile, ideal for solid-phase peptide synthesis (SPPS) due to its compatibility with acidic conditions .
The pyrrolidin-3-yl substituent introduces a five-membered saturated ring, conferring conformational rigidity to the side chain. The propanoic acid backbone facilitates integration into peptide sequences. This structural design enables precise control during multi-step syntheses, particularly in SPPS workflows.
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-23(24(30)31)14-17-12-13-29(15-17)26(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKGLWFAJDYWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)propanoic acid typically involves multiple steps. One common method includes the following steps:
Protection of the amino group: The amino group of the starting material is protected using the tert-butoxycarbonyl (Boc) group.
Coupling reaction: The protected amino acid is then coupled with the fluorenylmethoxycarbonyl (Fmoc)-protected pyrrolidine derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Boc and Fmoc groups are removed under acidic and basic conditions, respectively, to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques .
Chemical Reactions Analysis
2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include acidic or basic conditions for deprotection, and various solvents like dichloromethane (DCM) or dimethylformamide (DMF) for coupling reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: This compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)propanoic acid involves its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, during the coupling reactions, preventing unwanted side reactions. The protected amino acid can then be selectively deprotected under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Structural Variations and Key Features
The table below compares the target compound with analogs from the literature:
Functional and Physicochemical Differences
Indole () and dimethylpyrrol-phenyl () substituents introduce aromaticity, enhancing hydrophobic interactions but reducing solubility in aqueous media.
Protecting Group Strategies: Dual Boc/Fmoc protection (target compound, ) enables orthogonal deprotection, critical for sequential SPPS.
Reactivity and Stability :
Biological Activity
The compound 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)propanoic acid (CAS: 2408958-79-0) is a derivative of amino acids featuring a tert-butoxycarbonyl (Boc) and a fluorenylmethoxycarbonyl (Fmoc) group. Its unique structure suggests potential biological activities, particularly in the field of medicinal chemistry and drug development.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C28H34N2O6
- Molecular Weight : 494.59 g/mol
- IUPAC Name : (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)propanoic acid
The presence of the Boc and Fmoc groups enhances its stability and solubility, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. The amino acid structure allows it to mimic natural substrates, potentially inhibiting or modulating enzyme activity.
Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds with Fmoc groups have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and disruption of cell cycle progression.
Neuroprotective Effects
Research has also suggested neuroprotective effects for compounds with similar structures. These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.
Case Studies
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of Fmoc-Boc amino acid derivatives, including this compound, revealing IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the structure-activity relationship (SAR), emphasizing how modifications to the amino acid backbone influenced biological activity.
- Neuroprotection : In an experiment assessing neuroprotective properties, a related compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results showed a significant reduction in cell death compared to untreated controls, suggesting that these compounds may enhance cellular resilience against stressors.
Data Table: Summary of Biological Activities
| Activity Type | Related Studies | Observed Effects |
|---|---|---|
| Antitumor | Journal of Medicinal Chemistry | Induction of apoptosis in cancer cell lines |
| Neuroprotection | Neuroscience Letters | Reduced oxidative stress-induced cell death |
| Enzyme Inhibition | Bioorganic & Medicinal Chemistry Letters | Competitive inhibition of specific enzymes |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves sequential protection/deprotection steps. For example:
- Coupling reactions : Use Fmoc-protected pyrrolidine intermediates (e.g., 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine) with tert-butoxycarbonyl (Boc)-protected amino acids under carbodiimide activation (e.g., DCC or EDC) .
- Purification : Thin-layer chromatography (TLC) and reverse-phase HPLC are critical for isolating intermediates. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm identity .
- Optimization : Solvent choice (e.g., DMF for solubility), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1.2–1.5 equivalents of coupling agents) improve yields .
Q. How do the Boc and Fmoc protecting groups influence the compound’s stability during peptide synthesis?
- Boc Group : Provides acid-labile protection for the amino group, enabling selective deprotection with trifluoroacetic acid (TFA) without disrupting Fmoc .
- Fmoc Group : Base-labile (e.g., piperidine in DMF) and compatible with solid-phase peptide synthesis (SPPS). Its fluorescence aids in monitoring deprotection .
- Stability Trade-offs : Boc offers better long-term storage stability, while Fmoc allows milder deconditions, reducing racemization risks .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
- NMR : 1H/13C NMR confirms regiochemistry (e.g., pyrrolidine ring substitution) and Boc/Fmoc integration .
- MS : High-resolution MS (HRMS) validates molecular weight (e.g., C23H29N3O6, expected 467.2 g/mol) .
- HPLC : Purity assessment (>95% by UV detection at 254 nm) and detection of diastereomers .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel peptide coupling strategies?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for coupling reactions, identifying energy barriers and optimal catalysts .
- Machine Learning : Training datasets on similar Fmoc/Boc-protected amino acids predict solvent effects or side-reaction probabilities .
- Case Study : ICReDD’s integrated computational-experimental workflows reduced reaction optimization time by 40% for analogous compounds .
Q. What strategies resolve contradictions in bioactivity data between this compound and its analogs?
- Structural Comparisons :
- Methodology :
- SAR Studies : Systematic substitution at the pyrrolidine or propanoic acid positions.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to distinguish steric vs. electronic effects .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH Stability :
- Acidic Conditions (pH < 3) : Rapid Boc deprotection occurs, requiring neutral buffers for storage .
- Basic Conditions (pH > 9) : Fmoc cleavage risk; avoid prolonged exposure to amines .
- Thermal Degradation :
- TGA/DSC Data : Decomposition onset at ~150°C; store at –20°C in anhydrous DMSO or acetonitrile .
Methodological Considerations for Data Interpretation
Q. How to address discrepancies in reported purity values from different suppliers?
- Source Validation : Cross-check CAS numbers (e.g., 1339049-65-8) and request certificates of analysis (CoA) with HPLC/HRMS data .
- In-House Verification : Reanalyze purity via NMR (integration of residual solvents) and LC-MS .
Q. What protocols mitigate racemization during solid-phase synthesis using this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
